3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone oxime
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Overview
Description
3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone oxime is an organic compound with the molecular formula C12H15NO4 It is characterized by the presence of a nitrophenoxy group attached to a butanone oxime structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone oxime typically involves the reaction of 3,3-dimethyl-2-butanone with 2-nitrophenol in the presence of an appropriate catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone oxime can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The oxime group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: 3,3-Dimethyl-1-(2-aminophenoxy)-2-butanone.
Reduction: 3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone amine.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone oxime involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The oxime group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The phenoxy group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-1-(2-aminophenoxy)-2-butanone
- 3,3-Dimethyl-1-(2-hydroxyphenoxy)-2-butanone
- 3,3-Dimethyl-1-(2-chlorophenoxy)-2-butanone
Uniqueness
3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone oxime is unique due to the presence of both the nitro and oxime functional groups, which impart distinct chemical reactivity and potential biological activity. Its combination of structural features makes it a valuable compound for various research applications.
Properties
CAS No. |
478043-05-9 |
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Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)11(13-15)8-18-10-7-5-4-6-9(10)14(16)17/h4-7,15H,8H2,1-3H3 |
InChI Key |
FRUNDRHYSPHBNH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=NO)COC1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)C(=NO)COC1=CC=CC=C1[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
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